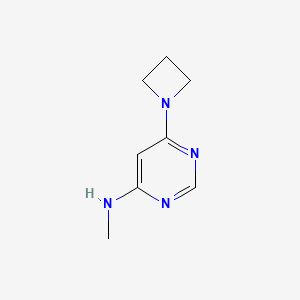

6-(azetidin-1-yl)-N-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(azetidin-1-yl)-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-9-7-5-8(11-6-10-7)12-3-2-4-12/h5-6H,2-4H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOXWSFKSOTBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=N1)N2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(azetidin-1-yl)-N-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in pharmacology. This article reviews the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by its azetidine ring and pyrimidine structure, which are known to influence its biological interactions. The molecular formula is , with a molecular weight of approximately 176.22 g/mol.

Target Interactions

This compound primarily interacts with various biological targets, including:

- Histamine H3 Receptors : Acts as a partial agonist, influencing neurotransmission and potentially affecting cognitive functions.

- Enzymatic Inhibition : The compound has shown to inhibit enzymes such as glutathione S-transferases, impacting detoxification processes.

Biochemical Pathways

The compound modulates several biochemical pathways:

- Cell Signaling : It influences the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cell survival and proliferation.

- Gene Expression : Alters gene expression profiles related to inflammation and cancer progression .

Pharmacokinetics

The pharmacokinetic properties of this compound are still under investigation. Preliminary studies suggest:

- Absorption and Distribution : The compound exhibits favorable absorption characteristics, with potential for good bioavailability.

- Metabolism : Initial findings indicate that it may undergo metabolic transformations that could affect its efficacy and safety profile.

In Vitro Studies

Research has demonstrated that this compound possesses significant biological activities:

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

- Anti-inflammatory Effects : Demonstrated reduced edema in carrageenan-induced paw edema models.

- Anticancer Efficacy : Showed tumor reduction in xenograft models when administered at specific dosages .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers found that the compound significantly inhibited tumor growth in mice bearing human cancer xenografts. The mechanism was attributed to its ability to induce apoptosis through modulation of the PI3K/Akt signaling pathway.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of the compound in a rat model of arthritis. The results indicated a marked decrease in inflammatory markers and pain scores, suggesting its potential utility in treating inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 6-(azetidin-1-yl)-N-methylpyrimidin-4-amine exhibit significant antimicrobial properties. For instance, modifications to the pyrimidine core have led to compounds with enhanced activity against bacterial strains, suggesting potential as novel antibiotics. A systematic study on structure-activity relationships (SAR) revealed that specific substitutions at the azetidine ring improve binding affinity to bacterial targets, enhancing efficacy against resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies show that certain derivatives induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival, which is crucial for developing targeted cancer therapies .

Neuropharmacology

Cognitive Enhancement

this compound has been studied for its effects on cognitive functions. It acts as a ligand for neurotransmitter receptors, particularly those involved in cholinergic signaling. Animal studies demonstrate improvements in memory and learning tasks, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Effects

Recent research highlights the anti-inflammatory properties of this compound. It has been shown to inhibit COX-2 activity effectively, with studies reporting IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests its potential for treating inflammatory conditions and pain management .

Chemical Biology

Bioconjugation and Drug Delivery

The unique structural features of this compound make it an attractive candidate for bioconjugation strategies in drug delivery systems. Its ability to form stable linkages with various biomolecules allows for targeted delivery of therapeutic agents, enhancing their efficacy while minimizing side effects .

Structure-Activity Relationship Studies

A detailed analysis of the structure-activity relationship (SAR) surrounding this compound has provided insights into optimizing its pharmacological properties. The following table summarizes key findings from recent studies:

Case Studies

Several case studies illustrate the diverse applications of this compound:

Case Study 1: Antimicrobial Research

In a study focused on developing new antibiotics, researchers synthesized various derivatives of this compound and tested their efficacy against multi-drug-resistant bacteria. Results showed that certain derivatives significantly reduced bacterial growth, highlighting the compound's potential as a scaffold for antibiotic development .

Case Study 2: Neuroprotective Effects

A neuropharmacological study evaluated the cognitive-enhancing effects of this compound in animal models of Alzheimer's disease. The results indicated that treatment with this compound improved memory retention and reduced neuroinflammation, supporting its use in therapeutic strategies for neurodegenerative disorders .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

*Estimated based on molecular formula (C₈H₁₂N₄).

Key Observations:

Piperazine and piperidine analogs (e.g., ) offer greater conformational flexibility, which may enhance solubility but reduce target selectivity .

Electronic Effects :

- Chloro-substituted analogs (e.g., 6-Chloro-N-methylpyrimidin-4-amine) exhibit higher reactivity as leaving groups, making them valuable intermediates in nucleophilic substitution reactions . However, the azetidine group likely improves stability in biological systems compared to chloro derivatives.

Biological Activity: The histamine H4 antagonist () demonstrates that azetidine-pyrimidine hybrids can achieve therapeutic relevance. The target compound’s methylamino group may modulate receptor affinity differently than the 2-isobutyl substituent in this analog. Piperidine and piperazine derivatives (e.g., ) are often used in drug discovery for their balanced pharmacokinetic profiles, suggesting the target compound could be optimized for similar applications .

Pharmacological and Physicochemical Properties

- Molecular Weight and Drug-Likeness : The target compound’s estimated molecular weight (~207 g/mol) aligns with Lipinski’s rules, favoring oral bioavailability. Piperidine/piperazine analogs (e.g., ) have higher weights but may exhibit improved solubility due to additional hydrogen-bonding sites .

- Stability: Azetidine’s ring strain could render the compound more susceptible to metabolic degradation compared to saturated six-membered rings. Proper storage (cool, dry conditions) is critical, as noted for related compounds .

Preparation Methods

Key Synthetic Strategy: Nucleophilic Aromatic Substitution on Pyrimidine Core

The primary method for preparing 6-(azetidin-1-yl)-N-methylpyrimidin-4-amine involves nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine precursor with an azetidine derivative bearing an amino substituent. This approach is well-documented in medicinal chemistry literature focusing on 4-aminopyrimidine derivatives with azetidine moieties.

-

- 4-chloro-2-aminopyrimidines or related halogenated pyrimidines, either commercially available or synthesized from pyrimidin-4(3H)-one derivatives via phosphorylation using POCl3.

- Azetidine derivatives, typically 3-aminoazetidines protected with tert-butyloxycarbonyl (Boc) groups to prevent overalkylation.

-

- The nucleophilic substitution is typically performed under microwave irradiation at elevated temperatures (120–150 °C), which accelerates the reaction and improves yields.

- The Boc-protected azetidine nucleophile attacks the electrophilic carbon bearing the halogen on the pyrimidine ring, displacing the halogen and forming the C-N bond.

Preparation of Azetidine Intermediates

The azetidine nucleophiles used are often synthesized through multi-step procedures involving protection, alkylation, and deprotection:

- Boc Protection : The primary amino group of 3-aminoazetidine is protected with a Boc group to prevent side reactions during alkylation.

- Alkylation : The Boc-protected 3-aminoazetidine is alkylated with iodoalkyl reagents to introduce various alkyl substituents if needed.

- Deprotection : After alkylation, the benzhydryl protecting group is removed by hydrogenation, yielding the free azetidine intermediate ready for nucleophilic substitution.

This sequence allows for precise control over the substitution pattern on the azetidine ring and prevents overalkylation, especially important for linear alkyl derivatives.

Final Deprotection and Purification

After the nucleophilic aromatic substitution step, the Boc protecting group is removed under acidic conditions to yield the free amine form of the target compound. This step is critical to obtain the active this compound.

Alternative Synthetic Routes

In some cases, reductive amination has been employed to introduce dialkylated amine substituents on the azetidine ring post-substitution. This method involves reacting the monosubstituted pyrimidine intermediate with aldehydes or ketones in the presence of reducing agents to form secondary or tertiary amines.

Summary of the Synthetic Route

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 4-chloro-2-aminopyrimidine | POCl3 phosphorylation of pyrimidin-4(3H)-one | Halogenated pyrimidine intermediate |

| 2 | Preparation of Boc-protected 3-aminoazetidine | Boc2O protection of 3-aminoazetidine | Boc-protected azetidine |

| 3 | Alkylation of Boc-protected azetidine | Iodoalkyl reagents, base | Alkylated Boc-protected azetidine |

| 4 | Deprotection of benzhydryl group | Hydrogenation | Free Boc-protected azetidine intermediate |

| 5 | Nucleophilic aromatic substitution | Microwave heating, 120–150 °C | Pyrimidine-azetidine substituted compound |

| 6 | Boc deprotection | Acidic conditions | Final free amine product |

| 7 | Optional reductive amination | Reducing agents, aldehydes/ketones | Dialkylated amine derivatives |

Research Findings and Yield Considerations

- The microwave-assisted nucleophilic substitution significantly reduces reaction time and improves product yields compared to conventional heating.

- Boc protection is essential for controlling selectivity and preventing overalkylation, especially with linear alkyl substituents.

- Branched alkyl substituents on the azetidine ring reduce the risk of overalkylation due to steric hindrance, simplifying the synthetic process.

- The nucleophilic substitution tolerates a variety of substituents on the azetidine ring, allowing for structural diversity in the final compounds.

This detailed synthetic approach to this compound highlights the importance of protection strategies, nucleophilic aromatic substitution under microwave conditions, and careful deprotection steps to achieve high purity and yield. The methods are robust and adaptable for medicinal chemistry applications where pyrimidine-azetidine derivatives are of interest.

Q & A

Q. What synthetic strategies are recommended for preparing 6-(azetidin-1-yl)-N-methylpyrimidin-4-amine?

Methodological Answer: The synthesis typically involves nucleophilic substitution on a pre-functionalized pyrimidine scaffold. Key steps include:

- Step 1: Start with 4-chloro-6-methylpyrimidine. React with methylamine to introduce the N-methyl group at position 4 via nucleophilic aromatic substitution (NAS) under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) .

- Step 2: Introduce the azetidine moiety at position 6 using azetidine as a nucleophile. This step may require elevated temperatures (100–120°C) and a polar aprotic solvent (e.g., DMSO) to overcome the steric hindrance of the azetidine ring .

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.

Critical Considerations:

- Monitor reaction progress via TLC or LC-MS to avoid over-substitution.

- Azetidine’s ring strain enhances reactivity but may require controlled stoichiometry to minimize side reactions.

Q. How can the structural integrity and purity of this compound be validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) matching the theoretical mass (C₈H₁₃N₅: 179.1174 g/mol).

- HPLC: Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>95% by area under the curve).

Validation Tips:

- Compare spectral data with structurally analogous pyrimidines (e.g., N-methylpyrimidin-4-amine derivatives) .

Advanced Questions

Q. What crystallographic approaches are optimal for resolving the 3D structure of this compound?

Methodological Answer:

- X-ray Diffraction (XRD):

- Grow single crystals via slow evaporation from ethanol or DCM/hexane.

- Use SHELXL (SHELX suite) for structure refinement. Key parameters:

- Space group determination (e.g., P2₁/c for monoclinic systems).

- Hydrogen bonding analysis (e.g., N–H⋯N interactions between the amine and pyrimidine nitrogen) .

- Key Observations:

Data Contradictions:

Q. How does the azetidine substituent influence bioactivity compared to larger N-heterocycles (e.g., piperidine)?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Enzymatic Assays: Test inhibition of target enzymes (e.g., kinases, TLRs) using fluorescence-based or radiometric assays. Compare IC₅₀ values with piperidine/pyrrolidine analogs .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to assess azetidine’s steric fit in binding pockets vs. bulkier rings.

- Key Findings:

Data Contradictions:

Q. How can contradictory data on the compound’s solubility and stability be resolved?

Methodological Answer:

- Solubility Studies:

- Stability Profiling:

- Conduct accelerated stability tests (40°C/75% RH for 4 weeks). Monitor degradation via HPLC-MS.

- Identify hydrolytic degradation products (e.g., ring-opened azetidine derivatives) .

Resolution Strategies:

Q. What advanced computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- In Silico Tools:

- Key Insights:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.